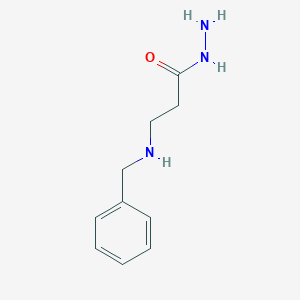
(2R,5R)-2,5-Dimethylmorpholine
Overview
Description
(2R,5R)-2,5-Dimethylmorpholine (also known as 2,5-DMM) is an organic compound with a wide range of applications in science and industry. It is a colorless, odorless liquid with a boiling point of 120 °C. It is soluble in water, alcohol, and ether and is used as a solvent in many organic reactions. 2,5-DMM is a versatile compound, with a variety of applications in organic synthesis, analytical chemistry, and biochemistry. In particular, it has been used in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.
Mechanism Of Action
2,5-DMM acts as a nucleophile in organic reactions, forming a covalent bond with the electrophile. This covalent bond can then be broken by a base, releasing the product of the reaction. 2,5-DMM can also act as a Lewis acid, forming a complex with a Lewis base. This complex can then be broken by a nucleophile, releasing the product of the reaction.
Biochemical And Physiological Effects
2,5-DMM has been used in biochemical and physiological studies to investigate the mechanism of action of various enzymes and proteins. It has been used to study the structure and function of enzymes, to investigate the role of metal ions in enzyme catalysis, and to analyze the kinetics of enzyme-catalyzed reactions. In addition, 2,5-DMM has been used to study the structure and function of proteins, including their interactions with other molecules.
Advantages And Limitations For Lab Experiments
2,5-DMM has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low boiling point and a wide range of solubility. It is also relatively non-toxic and can be easily handled and stored. However, 2,5-DMM is a volatile compound and can be easily lost through evaporation. In addition, it can react with other compounds, which can interfere with the results of experiments.
Future Directions
There are several potential future directions for the use of 2,5-DMM in scientific research. It could be used to study the structure and function of proteins in more detail, including their interactions with other molecules. It could also be used to investigate the role of metal ions in enzyme catalysis, and to study the mechanism of action of various enzymes and proteins. In addition, 2,5-DMM could be used to develop new and improved synthetic methods for the synthesis of organic compounds. Finally, it could be used to develop new and improved analytical methods for the determination of the concentration of various compounds.
Scientific Research Applications
2,5-DMM has been used extensively in scientific research. It has been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of dyes and fragrances. In addition, 2,5-DMM has been used in analytical chemistry to determine the concentration of various compounds. It has also been used in biochemistry to study enzyme kinetics and protein structure.
properties
IUPAC Name |
(2R,5R)-2,5-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYMAMREDJAES-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651691 | |
| Record name | (2R,5R)-2,5-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-2,5-Dimethylmorpholine | |
CAS RN |
1130061-44-7 | |
| Record name | (2R,5R)-2,5-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)

![3-[(3-Hydroxypropyl)amino]-N-methylpropanamide](/img/structure/B1385858.png)

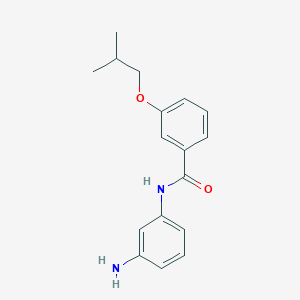
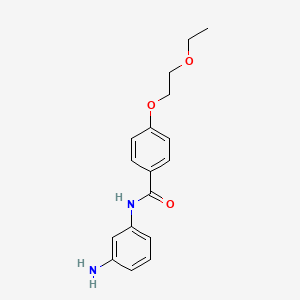
![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385864.png)
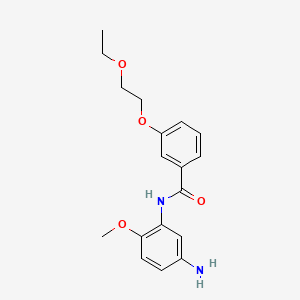
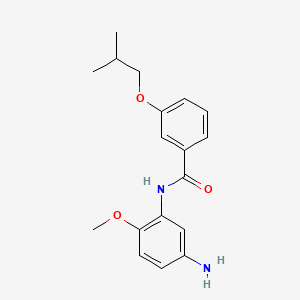
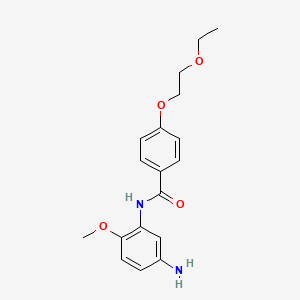
![N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1385872.png)

![3-[(2-Chlorobenzyl)amino]propanamide](/img/structure/B1385875.png)
